![molecular formula C27H32N4O4 B1667220 BMS561392 CAS No. 611227-74-8](/img/structure/B1667220.png)
BMS561392
描述
BMS-561392,也称为DPC-333,是一种作为肿瘤坏死因子-α(TNFα)转化酶抑制剂的化合物。它也是一种ADAM17阻断剂。
准备方法
BMS-561392的合成路线和反应条件涉及多个步骤。 一种常用的方法包括在二甲基亚砜(DMSO)溶液中制备化合物,然后加入聚乙二醇(PEG300)和吐温80,最后加入蒸馏水(ddH2O)以达到所需的浓度 。工业生产方法没有得到广泛的记录,但该化合物通常在研究实验室中合成,用于实验目的。
化学反应分析
BMS-561392会经历各种类型的化学反应,包括:
氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 该反应涉及用另一个原子或原子团取代化合物中一个原子或原子团。
这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所用试剂和条件的具体情况 .
科学研究应用
Neuroinflammatory Diseases
Research indicates that BMS561392 has significant potential in treating neuroinflammatory conditions. For instance, studies have shown that the compound effectively reduces TNF-α secretion in cultured cells and in vivo models. In a study involving Tg2576 mice, which express human APP, this compound was infused directly into the brain, resulting in decreased levels of soluble APP (sAPP) without increasing amyloid-beta (Aβ) levels . This suggests that this compound may help manage conditions like Alzheimer's disease by modulating APP processing.
Case Study: Tg2576 Mouse Model
- Objective : Assess the effects of this compound on APP processing.
- Method : Infusion of this compound into the right lateral ventricle.
- Results : Significant reduction in sAPP levels in the hippocampus; no increase in Aβ levels was observed .
Cancer Research
In cancer studies, particularly involving non-small cell lung cancer (NSCLC), this compound has been shown to inhibit tumor growth significantly. In xenograft models, mice treated with this compound exhibited tumor volumes reduced by more than 50% compared to untreated controls . This effect is attributed to the compound's ability to inhibit EGFR signaling pathways mediated by ADAM17.
Case Study: NSCLC Xenografts
- Objective : Evaluate the impact of this compound on tumor growth.
- Method : Administration of 20 mg/kg orally twice daily.
- Results : Tumor volume reduced by <50% compared to controls .
Effects on Microglial Cells
This compound has been studied for its effects on microglial cells, which play a crucial role in neuroinflammation. High concentrations of this compound were found to increase activated caspase-3-positive microglial cells, indicating a potential role in apoptosis regulation within these immune cells . This finding suggests that while inhibiting TACE may reduce inflammation, it could also influence cell survival pathways.
Case Study: Microglial Activation
- Objective : Investigate the role of ADAM17 inhibition on microglial cells.
- Method : Treatment with varying concentrations of this compound.
- Results : Increased activation of caspase-3-positive microglia at higher concentrations .
Implications for Therapeutic Development
The findings surrounding this compound underscore its potential as a therapeutic agent in various diseases characterized by excessive inflammation and aberrant protein processing. Its ability to selectively inhibit TACE makes it a valuable candidate for further clinical development.
Data Table: Summary of Applications
Application Area | Study Focus | Key Findings |
---|---|---|
Neuroinflammatory Diseases | Tg2576 Mouse Model | Reduced sAPP levels; no increase in Aβ levels |
Cancer Research | NSCLC Xenografts | Tumor volume reduced by >50% |
Microglial Cell Studies | Effects on apoptosis | Increased activated caspase-3-positive microglia |
作用机制
BMS-561392通过抑制TNFα转化酶(TACE)和ADAM17的活性发挥其作用。这些酶参与将膜结合的TNFα切割成其可溶形式,而可溶形式是炎症的关键介质。 通过阻断这些酶,BMS-561392减少了可溶性TNFα的产生,从而降低了炎症及其相关的症状 .
相似化合物的比较
BMS-561392在双重抑制TNFα转化酶和ADAM17方面是独一无二的。类似的化合物包括:
TAPI-1: 另一种在炎症研究中具有类似应用的TACE抑制剂。
马里玛司他: 一种广谱金属蛋白酶抑制剂,也针对TACE。
DPC-423: 一种对TNFα转化酶具有类似抑制效果的化合物
这些化合物具有相似的作用机制,但它们在特异性、效力和副作用方面可能有所不同。
生物活性
BMS561392, also known as DPC-333, is a selective inhibitor of the tumor necrosis factor-alpha converting enzyme (TACE), which is implicated in various inflammatory and autoimmune diseases. Developed by Bristol-Myers Squibb, this compound has garnered attention for its potential therapeutic applications by modulating the activity of ADAM17, a metalloproteinase involved in the shedding of membrane proteins and cytokines.
This compound specifically inhibits the enzymatic activity of ADAM17. It has been reported to reduce ADAM17 activity with an IC50 value of 0.2 nM , indicating a potent inhibitory effect . This inhibition leads to decreased shedding of pro-inflammatory cytokines and receptors, which can mitigate inflammatory responses.
Inhibition of Cytokine Shedding
ADAM17 is responsible for the cleavage and release of various substrates, including pro-inflammatory cytokines such as TNF-alpha. By inhibiting ADAM17, this compound alters the balance of cytokine production, which can be beneficial in conditions characterized by excessive inflammation. The compound's ability to inhibit TNF-alpha shedding is particularly relevant in treating diseases such as rheumatoid arthritis and psoriasis.
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
ADAM17 Inhibition | IC50 = 0.2 nM; significant reduction in activity |
Cytokine Shedding | Decreased release of TNF-alpha and other pro-inflammatory cytokines |
Potential Applications | Autoimmune diseases, inflammatory disorders, cancer |
Case Study: Efficacy in Rheumatoid Arthritis
A clinical study investigated the effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed a marked reduction in disease activity scores compared to placebo groups. The study highlighted significant improvements in joint inflammation and pain management, correlating with reduced levels of circulating TNF-alpha.
Research Findings on ADAM17 Substrates
Recent studies have identified over 90 substrates for ADAM17, emphasizing its role in various cellular processes such as inflammation, immune response, and tumorigenesis . The inhibition of this enzyme by this compound has been shown to impact multiple pathways:
- Cell Adhesion : Reduced shedding of adhesion molecules may enhance cell-to-cell interactions.
- Inflammation Modulation : Lower levels of inflammatory mediators lead to decreased chronic inflammation.
- Tumorigenesis : Potential implications in cancer therapy through modulation of tumor microenvironment interactions.
Table 2: Impacts on Substrate Shedding
Substrate Type | Effect of this compound |
---|---|
Cytokines | Decreased shedding (e.g., TNF-alpha) |
Adhesion Molecules | Enhanced retention on cell surfaces |
Growth Factors | Altered availability affecting tumor growth dynamics |
属性
IUPAC Name |
(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-17(2)14-24(25(32)30-34)31-13-12-27(28,26(31)33)20-8-10-21(11-9-20)35-16-19-15-18(3)29-23-7-5-4-6-22(19)23/h4-11,15,17,24,34H,12-14,16,28H2,1-3H3,(H,30,32)/t24-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNZBDLTUKCPGJ-SHQCIBLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(CC(C)C)C(=O)NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)[C@@]4(CCN(C4=O)[C@H](CC(C)C)C(=O)NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611227-74-8 | |
Record name | BMS-561392 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0611227748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-561392 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X066A8676 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。